

C16 PEG2000 Ceramide structure and chemical properties

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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

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An In-depth Technical Guide on **C16 PEG2000 Ceramide**

Introduction

C16 PEG2000 Ceramide, also known by its systematic name N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a synthetic, pegylated sphingolipid. It combines the structural features of C16 ceramide (N-palmitoyl-sphingosine) with a polyethylene glycol (PEG) 2000 chain. This unique amphiphilic structure, comprising a hydrophobic ceramide anchor and a hydrophilic PEG chain, makes it a critical component in advanced drug delivery systems, particularly in the formulation of sterically stabilized liposomes (often referred to as "stealth" liposomes) and lipid nanoparticles (LNPs).

The ceramide moiety facilitates stable incorporation into lipid bilayers, while the flexible, hydrophilic PEG chain forms a protective layer on the surface of the nanoparticle. This "PEG shield" sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significant extension of the nanoparticle's circulation half-life, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. This guide provides a comprehensive overview of its structure, chemical properties, relevant experimental protocols, and applications.

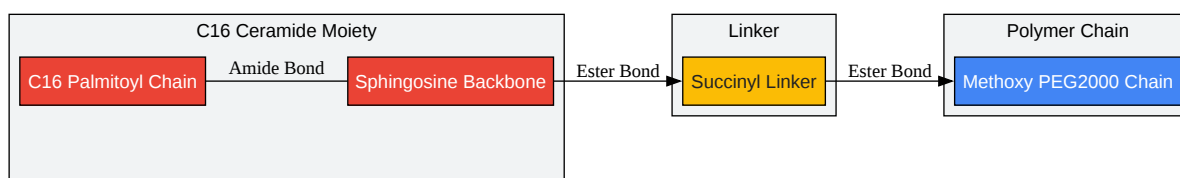
Structure and Chemical Identity

C16 PEG2000 Ceramide is composed of three main parts:

- **C16 Ceramide:** A lipid anchor consisting of a sphingosine backbone N-acylated with palmitic acid (a 16-carbon saturated fatty acid).
- **Succinyl Linker:** A linker group that covalently attaches the ceramide to the PEG chain.
- **PEG2000 Chain:** A methoxy-terminated polyethylene glycol chain with an average molecular weight of 2000 Daltons.

The polydispersity of the PEG chain means that the molecular weight of the entire molecule is an average.^[1]

Synonyms: N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, C16 PEG 2000 Ceramide, CerC16-PEG.^[2] CAS Number: 212116-78-4.^[2]^[3]



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Figure 1: Molecular Structure of **C16 PEG2000 Ceramide**.

Chemical and Physical Properties

The physicochemical properties of **C16 PEG2000 Ceramide** are critical for its function in nanoparticle formulations. These properties influence formulation stability, drug release characteristics, and in vivo behavior.

Property	Value	Reference(s)
Molecular Formula	C ₁₂₉ H ₂₅₃ NO ₅₁ (average)	[3]
Average MW	~2634.40 g/mol	[2][3]
Appearance	White to off-white solid/powder	[2][4]
Purity	>95% to >99% (typically assessed by HPLC or TLC)	[2][3][4]
Solubility	Soluble in Chloroform, Methanol	[2]
Storage Temperature	-20°C	[2][3][5]
Stability	Stable under recommended storage conditions; hygroscopic	[3][6]

Experimental Protocols

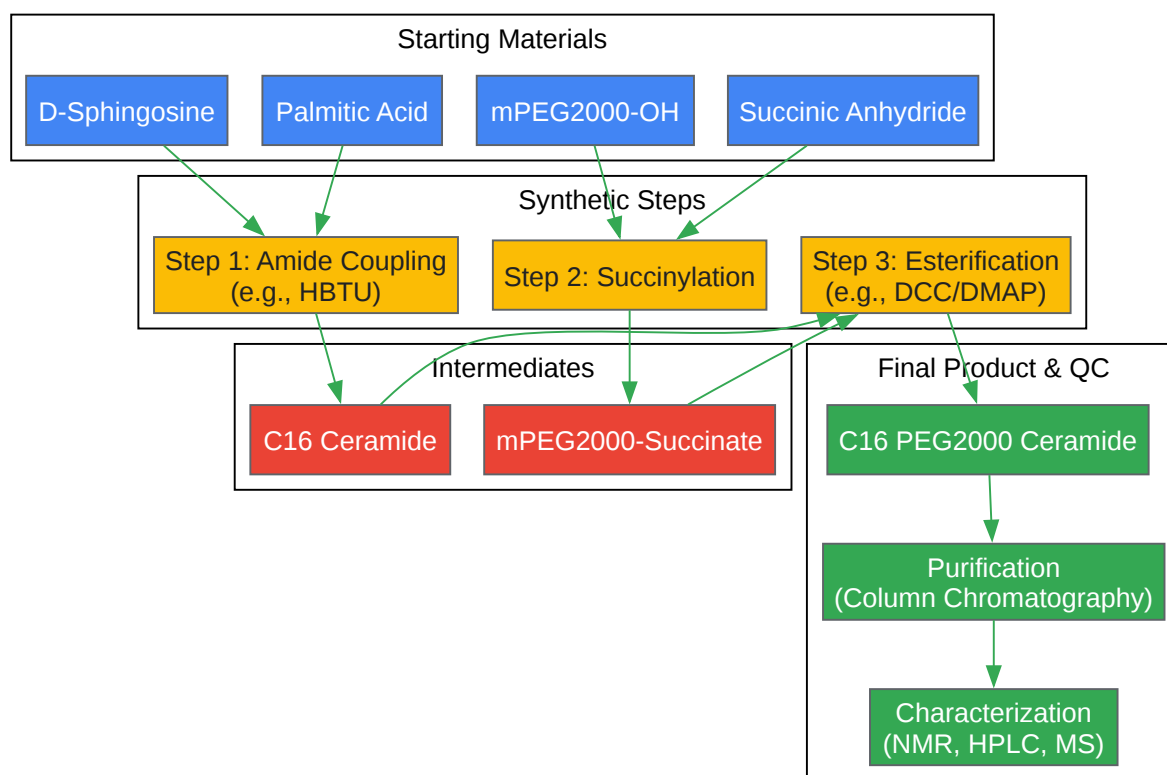
Synthesis of C16 PEG2000 Ceramide

The synthesis of **C16 PEG2000 Ceramide** is a multi-step process involving the coupling of its three core components. While specific proprietary methods may vary, a general synthetic route can be proposed based on standard organic chemistry principles, such as the HBTU-mediated amide coupling used for similar ceramide analogues.[7]

Methodology:

- **Step 1: Synthesis of C16 Ceramide (N-palmitoyl-sphingosine):** This involves the acylation of the primary amine group of D-sphingosine with palmitic acid. The reaction is typically carried out using a coupling agent like HBTU or by converting palmitic acid to a more reactive species (e.g., an acyl chloride or NHS ester) to ensure efficient amide bond formation.
- **Step 2: Functionalization of PEG:** Methoxy-PEG2000-OH is reacted with succinic anhydride to form mPEG2000-succinate. This reaction creates a carboxylic acid terminal group on the PEG chain, which can then be activated for coupling.

- Step 3: Coupling of C16 Ceramide and mPEG2000-succinate: The primary alcohol on the C1-position of the C16 Ceramide is esterified with the carboxylic acid of mPEG2000-succinate. This final coupling step is often facilitated by esterification catalysts (e.g., DCC/DMAP) to form the final product.
- Purification: The final product is purified using column chromatography (e.g., silica gel) to remove unreacted starting materials and byproducts.[7]
- Characterization: The structure and purity are confirmed using techniques like ^1H NMR and HPLC.[4]



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Figure 2: Proposed Synthetic Workflow for **C16 PEG2000 Ceramide**.

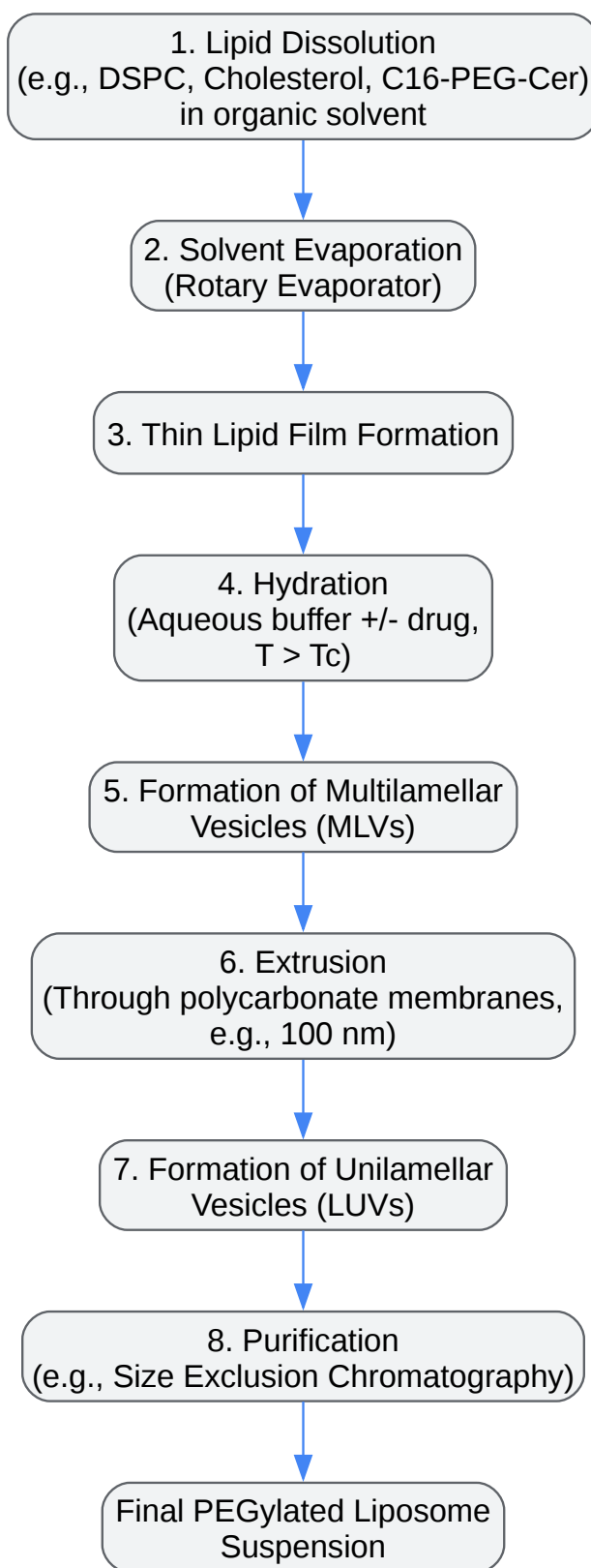
Preparation of **C16 PEG2000 Ceramide**-Containing Liposomes

C16 PEG2000 Ceramide is commonly incorporated into liposomes to create long-circulating drug delivery vehicles. The thin-film hydration method followed by extrusion is a standard and widely used protocol.^{[7][8][9]}

Methodology:

- Lipid Film Hydration:
 - The desired lipids, including the primary structural lipid (e.g., DSPC), cholesterol, and **C16 PEG2000 Ceramide** (typically 1-10 mol%), are co-dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.^{[7][9]}
 - The solvent is removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inside of a round-bottom flask.^{[7][9]}
 - The film is further dried under a high vacuum for at least 1-2 hours to remove any residual solvent.^[7]
- Hydration:
 - The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) which may contain the hydrophilic drug to be encapsulated.^[9]
 - The hydration is performed at a temperature above the phase transition temperature (T_c) of the primary lipid (e.g., 50-60°C for DSPC-based formulations) with gentle agitation to form multilamellar vesicles (MLVs).^{[7][9]}
- Size Reduction (Extrusion):
 - To produce unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with specific pore sizes (e.g., 200 nm followed by 100 nm) using a high-pressure extruder.^[7] This process is also performed above the lipid T_c .

- Purification:
 - Unencapsulated drug is removed from the final liposome suspension by methods such as size exclusion chromatography (SEC) or dialysis.



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Figure 3: Experimental Workflow for Liposome Preparation.

Characterization of PEGylated Formulations

Characterizing the PEGylated lipid itself and the resulting nanoparticles is crucial for quality control.

- **Critical Micelle Concentration (CMC) Determination:** The CMC is the concentration at which the amphiphilic molecules self-assemble into micelles. For PEGylated lipids like DSPE-PEG2000, which is structurally similar, the CMC is often in the low micromolar range.^[10] It can be determined using fluorescence spectroscopy with a probe like pyrene.^{[10][11]} As the lipid concentration increases and surpasses the CMC, the pyrene probe partitions into the hydrophobic micellar core, causing a characteristic shift in its fluorescence emission spectrum.
- **LC/MS for PEGylated Products:** Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for characterizing PEGylated lipids and proteins.^{[12][13]} It can be used to determine the accurate molecular mass and assess the heterogeneity of the PEG chain.^[13] Tandem MS (MS/MS) can further elucidate the structure by fragmenting the molecule.^{[12][13]}

Applications and Biological Activity

C16 PEG2000 Ceramide is primarily used in drug delivery to enhance the pharmacokinetic profile of nanocarriers.^{[5][15]} Beyond its structural role, it has been shown to possess intrinsic biological activity.

Drug Delivery

The incorporation of **C16 PEG2000 Ceramide** into liposomes or LNPs provides steric stabilization, leading to:

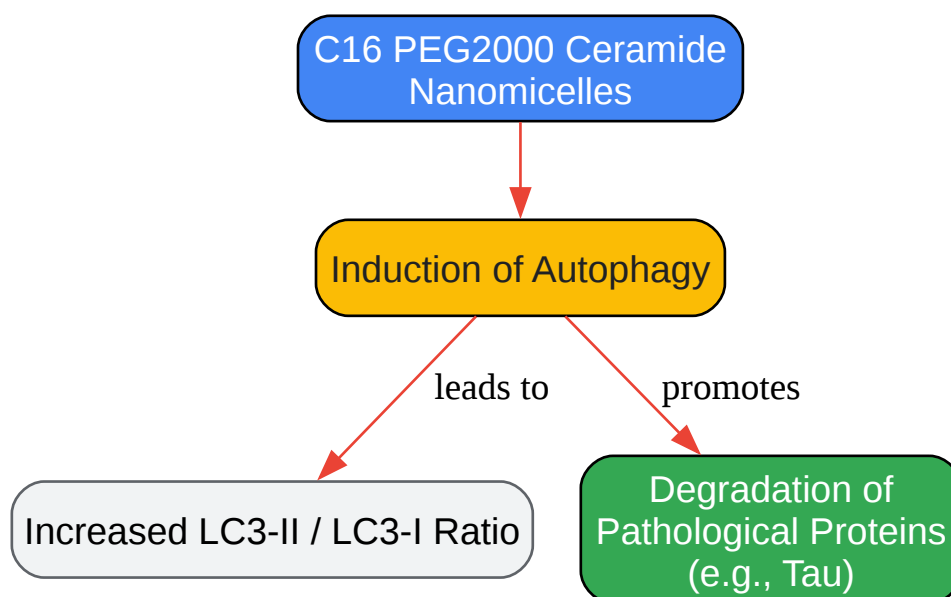
- Reduced opsonization and clearance by the MPS.
- Prolonged systemic circulation time.^[16]
- Passive targeting to tumors via the EPR effect.

It has been successfully used in the formulation of stable nucleic acid lipid particles (SNALPs) for gene therapy and in nanoliposomes for co-delivering chemotherapeutics like doxorubicin to

overcome multidrug resistance.[17]

Induction of Autophagy

Recent research has demonstrated that PEG-ceramide nanomicelles can induce autophagy, a cellular process for degrading and recycling damaged components.[17][18][19] One study showed that **C16 PEG2000 Ceramide** treatment in N2a neuroblastoma cells led to an increased ratio of LC3-II to LC3-I (a key marker of autophagosome formation) and promoted the degradation of Tau proteins, which are implicated in neurodegenerative diseases.[17] This suggests a potential therapeutic application for **C16 PEG2000 Ceramide** beyond its role as a simple formulation excipient, particularly in cancer and neurodegenerative disease research. [17][18]



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Figure 4: Signaling Role of **C16 PEG2000 Ceramide**.

Conclusion

C16 PEG2000 Ceramide is a highly versatile and essential lipid for the development of advanced nanomedicines. Its well-defined structure provides a stable anchor for incorporation into lipid bilayers, while the PEG2000 chain imparts the critical "stealth" properties that enhance circulation time and drug delivery efficiency. Standardized protocols for its synthesis and incorporation into liposomes are well-established. Furthermore, emerging evidence of its

ability to induce autophagy opens new avenues for its potential use as a bioactive agent in addition to its established role as a key formulation component. This combination of physical and biological properties ensures that **C16 PEG2000 Ceramide** will remain a molecule of significant interest to researchers, scientists, and drug development professionals.

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